molecular formula C16H21N3O3 B12464899 N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide

N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide

Cat. No.: B12464899
M. Wt: 303.36 g/mol
InChI Key: GTMSYJWCQWBIOB-UHFFFAOYSA-N
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Description

N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is a synthetic compound belonging to the racetam family, which is known for its nootropic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE involves its interaction with neurotransmitter systems in the brain. It is believed to enhance cognitive function by modulating the release and uptake of neurotransmitters like acetylcholine and glutamate . Additionally, it may exert neuroprotective effects by reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other racetams. Its potential to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for further research .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-methyl-2-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]amino]propanamide

InChI

InChI=1S/C16H21N3O3/c1-11(16(22)17-2)18-14(20)10-19-9-13(8-15(19)21)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,20)

InChI Key

GTMSYJWCQWBIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

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